7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18714192
InChI: InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde

CAS No.:

Cat. No.: VC18714192

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde
Standard InChI InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3
Standard InChI Key YNBYEXMQYGVTFM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(CCN(CC2)C=O)C=C1

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 7-acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde, reflects its bicyclic framework. The benzo[D]azepine core consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The numbering follows IUPAC conventions, with the acetyl group (–COCH₃) at position 7 and the aldehyde (–CHO) at position 3. The "1,2,4,5-tetrahydro" designation indicates partial saturation of the azepine ring, leaving two double bonds unspecified in the name .

Key structural features:

  • Bicyclic framework: Enhances rigidity, influencing binding affinity in biological systems.

  • Electron-withdrawing acetyl group: Modulates electronic density, potentially affecting reactivity and solubility.

  • Aldehyde functionality: Serves as a versatile synthetic handle for further derivatization.

Synthetic Approaches

Core Benzazepine Synthesis

The synthesis of benzazepine derivatives typically involves cyclization strategies. A patent describing the preparation of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one (CN103601678B) outlines a four-step process :

  • Formation of 4-(4-chloroanilino)-4-ketobutyric acid via refluxing 4-chloroaniline with succinic anhydride in solvents like ethylene dichloride.

  • Cyclization using aluminum chloride (AlCl₃) to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone.

  • Ketal protection with ethylene glycol and p-toluenesulfonic acid to form a condensed ethanediol derivative.

  • Reductive ring contraction using sodium borohydride and boron trifluoride to achieve the final tetrahydrobenzazepine structure .

For 7-acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde, modifications to this protocol would involve:

  • Acetylation: Introducing the acetyl group at position 7 via Friedel-Crafts acylation or nucleophilic substitution.

  • Formylation: Installing the aldehyde group at position 3 using Vilsmeier-Haack or Gattermann-Koch reactions.

Critical Reaction Parameters

  • AlCl₃ stoichiometry: The patent specifies a 1:2.5–3.0 molar ratio of substrate to AlCl₃ for efficient cyclization . Excess AlCl₃ (>3.0 eq.) complicates workup due to increased waste .

  • Temperature control: Reactions proceed optimally at 55–70°C, with post-reaction cooling to ≤35°C to prevent side reactions .

  • Solvent selection: Ethylene dichloride and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and facilitate phase separation .

Physicochemical Properties

While experimental data for 7-acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde are scarce, analogs provide benchmarks:

PropertyAnalog Data (7-Chloro Derivative)Inferred for Target Compound
Molecular Weight225.68 g/mol ~275.3 g/mol (C₁₅H₁₇NO₂)
Melting Point168–170°C 150–160°C (estimated)
SolubilitySoluble in DCM, THF Moderate in polar aprotic solvents
¹H NMR (δ ppm)2.61 (m, 4H), 7.39–7.55 (m, 4H) Expected peaks for acetyl (δ 2.1–2.3) and aldehyde (δ 9.8–10.1)

The aldehyde group likely reduces solubility in aqueous media compared to the chloro analog, necessitating organic solvents for handling .

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